molecular formula C17H17N3O4S2 B11267824 ethyl 4-({[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}amino)benzoate

ethyl 4-({[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}amino)benzoate

Cat. No.: B11267824
M. Wt: 391.5 g/mol
InChI Key: WWVYIJNMYXXSSF-UHFFFAOYSA-N
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Description

ETHYL 4-[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]BENZOATE is a complex organic compound that features a pyrazole ring, a thiophene ring, and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]BENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the sulfonamide group. The final step involves esterification to form the benzoate ester. Common reagents used in these reactions include hydrazine, thiophene-2-sulfonyl chloride, and ethyl benzoate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

ETHYL 4-[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 4-[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]BENZOATE exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

  • 3-METHYL-1H-PYRAZOL-5-YL derivatives
  • THIOPHENE-2-SULFONAMIDO derivatives
  • BENZOATE esters

Uniqueness

ETHYL 4-[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]BENZOATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H17N3O4S2

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 4-[[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonylamino]benzoate

InChI

InChI=1S/C17H17N3O4S2/c1-3-24-17(21)12-4-6-13(7-5-12)20-26(22,23)16-9-8-15(25-16)14-10-11(2)18-19-14/h4-10,20H,3H2,1-2H3,(H,18,19)

InChI Key

WWVYIJNMYXXSSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C3=NNC(=C3)C

Origin of Product

United States

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